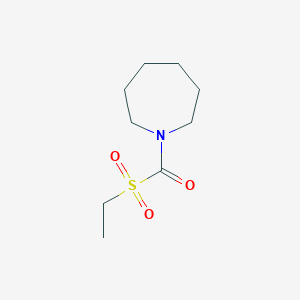
Bis(6-methylheptyl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl terephthalate is an organic compound commonly used as a plasticizer. It is the diester of terephthalic acid and isooctyl alcohol. This compound is known for its excellent plasticizing properties, making it a popular choice in the production of flexible polyvinyl chloride (PVC) products. Diisooctyl terephthalate is often preferred over other phthalates due to its lower toxicity and better environmental profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisooctyl terephthalate can be synthesized through two primary methods: direct esterification and transesterification.
Direct Esterification: This method involves the reaction of terephthalic acid with isooctyl alcohol in the presence of a catalyst.
Transesterification: This method involves the reaction of dimethyl terephthalate with isooctyl alcohol. The reaction is catalyzed by an acid or base and occurs at elevated temperatures.
Industrial Production Methods: Industrial production of diisooctyl terephthalate typically employs the direct esterification method due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester .
Analyse Des Réactions Chimiques
Types of Reactions: Diisooctyl terephthalate primarily undergoes esterification and transesterification reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: Terephthalic acid and isooctyl alcohol in the presence of a catalyst such as sulfuric acid or para-toluenesulfonic acid at elevated temperatures.
Transesterification: Dimethyl terephthalate and isooctyl alcohol with an acid or base catalyst at elevated temperatures.
Major Products Formed: The primary product of these reactions is diisooctyl terephthalate. Byproducts may include water (from esterification) or methanol (from transesterification) .
Applications De Recherche Scientifique
Diisooctyl terephthalate has a wide range of applications in scientific research and industry:
Mécanisme D'action
Diisooctyl terephthalate exerts its plasticizing effects by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This mechanism involves the interaction of the ester groups with the polymer chains, weakening the interactions between them and allowing for greater movement and flexibility .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar properties but higher toxicity.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and lower toxicity.
Uniqueness: Diisooctyl terephthalate is unique in its combination of excellent plasticizing properties, lower toxicity, and better environmental profile compared to traditional phthalate plasticizers. Its ability to provide flexibility and durability to PVC products while minimizing health and environmental risks makes it a preferred choice in many applications .
Propriétés
Numéro CAS |
27937-24-2 |
|---|---|
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
bis(6-methylheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-19(2)11-7-5-9-17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-10-6-8-12-20(3)4/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
KFROBPVFLIZCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)



![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)

![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)



![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)

